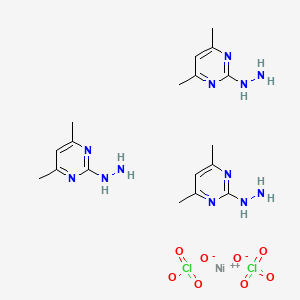
4-Ethynyl-3,5-diformylpyridine-1(4H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide is a heterocyclic compound with a unique structure that includes an ethynyl group, two formyl groups, and a carbothioic acid amide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide typically involves the reaction of 4-ethynyl-2,6-diformyl pyridine with appropriate reagents under controlled conditions. One common method involves the use of anhydrous 1,4-dioxane as a solvent and acetic acid as a catalyst. The reaction is carried out under microwave irradiation at 110°C for 120 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The ethynyl group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of 4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions, while the formyl and carbothioic acid amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-ethynyl-3,5-diformylpyridine-1(4H)-carbothioamide
- 3-formylphenylboronic acid
- 4-formylphenylboronic acid
Uniqueness
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioic acid amide is unique due to its combination of an ethynyl group, two formyl groups, and a carbothioic acid amide moiety. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
62827-27-4 |
|---|---|
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
4-ethynyl-3,5-diformyl-4H-pyridine-1-carbothioamide |
InChI |
InChI=1S/C10H8N2O2S/c1-2-9-7(5-13)3-12(10(11)15)4-8(9)6-14/h1,3-6,9H,(H2,11,15) |
InChI-Schlüssel |
XLPIQBUGZBGMFG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1C(=CN(C=C1C=O)C(=S)N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)

![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)







![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
